1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring fused with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of quinoline derivatives with pyrrolidine intermediates, followed by oxidation and functional group modifications, can yield the target compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Analyse Chemischer Reaktionen
1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction can reduce ketones or other oxidized groups. Typical reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds that can interact with specific biological targets.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with protein active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and biological activities.
Quinoline derivatives: These compounds feature the quinoline moiety and are known for their antimicrobial and antimalarial properties.
Pyrrolizines and pyrrolidine-2-ones: These compounds have structural similarities but exhibit different pharmacological profiles.
Eigenschaften
CAS-Nummer |
1956354-98-5 |
---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
5-oxo-1-propan-2-yl-2-quinolin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3/c1-10(2)19-15(20)8-13(17(21)22)16(19)12-7-11-5-3-4-6-14(11)18-9-12/h3-7,9-10,13,16H,8H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
QTJNTBQKKDFSSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(C(CC1=O)C(=O)O)C2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.